![molecular formula C15H7F3N2O4S2 B4584016 5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)

5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

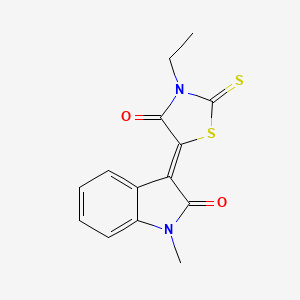

The synthesis of similar thiazolidin-4-one derivatives involves multistep reactions, often starting with the condensation of aldehydes with thiazolidinone precursors. For instance, Rahmani et al. (2017) detailed the synthesis of a related compound, which was characterized using FT-IR, NMR spectroscopy, and X-ray powder diffraction (Rahmani et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazolidin-4-ones is often determined using techniques like X-ray diffraction and density functional theory (DFT) calculations. Rahmani et al. (2017) employed these methods to investigate the solid state structure, revealing a triclinic crystal structure with specific cell parameters and space group details (Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazolidin-4-ones can undergo various chemical reactions, forming complexes with transition metals or participating in cycloaddition reactions. For example, Beloglazkina et al. (2007) studied the reaction of a thiazolidin-4-one derivative with transition metal salts, providing insights into the electrochemical behavior of these compounds (Beloglazkina et al., 2007).

Physical Properties Analysis

The physical properties of thiazolidin-4-ones are closely tied to their molecular and crystal structures. The triclinic crystal structure found in similar compounds suggests specific physical characteristics like solubility and melting points, which are crucial for their applications in various fields.

Chemical Properties Analysis

Thiazolidin-4-ones exhibit a range of chemical properties, including reactivity with various functional groups and potential for forming complexes with metals. The studies by Beloglazkina et al. (2007) and Rahmani et al. (2017) provide a foundation for understanding these properties, which are essential for their use in chemical synthesis and pharmaceutical applications (Beloglazkina et al., 2007); (Rahmani et al., 2017).

Aplicaciones Científicas De Investigación

Antimicrobial and Antituberculosis Activity

Research has identified various derivatives of 5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one as having significant antimicrobial and antituberculosis properties. For instance, compounds synthesized from reactions involving this chemical structure have been evaluated for their activity against Mycobacterium tuberculosis, showing promising derivatives for antituberculosis activity with minimal inhibitory concentration (MIC) values indicating high efficacy (Ş. Küçükgüzel et al., 1999; A. Foroumadi et al., 2004). These findings highlight the potential of such compounds in developing new antituberculosis agents.

Antifungal and Nematicidal Properties

Further studies have explored the antifungal and nematicidal applications of derivatives, revealing that certain substituted compounds exhibit significant activities against various fungal strains and nematodes. This suggests the potential of these compounds in agricultural applications as well as in treating fungal infections (C. Sanjeeva Reddy et al., 2016).

Anti-Helicobacter pylori Activity

Another area of research has focused on the synthesis of derivatives with the aim to combat Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases. Some synthesized compounds have shown significant inhibitory activity against H. pylori, surpassing the standard drug metronidazole in efficacy (N. Mohammadhosseini et al., 2009). This points to potential therapeutic applications for these compounds in treating H. pylori infections.

Molecular Structure and Binding Studies

Research into the molecular structure and binding capabilities of this compound derivatives has provided insights into their interaction with biological targets. Studies involving X-ray powder diffraction (XRPD) and density functional theory (DFT) have contributed to understanding the structural basis for the biological activities observed, facilitating the design of more effective derivatives (Rachida Rahmani et al., 2017).

Propiedades

IUPAC Name |

(5E)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F3N2O4S2/c16-15(17,18)8-2-1-3-9(6-8)19-13(21)11(26-14(19)25)7-10-4-5-12(24-10)20(22)23/h1-7H/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEAGWMWTNHMTC-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])SC2=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/SC2=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)

![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one](/img/structure/B4583998.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)

![3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)

![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)

![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)